molecular formula C14H10ClN3O2 B12925383 2-Chloro-N-methyl-7-nitroacridin-9-amine CAS No. 56809-18-8

2-Chloro-N-methyl-7-nitroacridin-9-amine

Cat. No.: B12925383
CAS No.: 56809-18-8
M. Wt: 287.70 g/mol
InChI Key: GFKWGQBBXLUYMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-7-nitroacridin-9-amine typically involves the nitration of N-methylacridin-9-amine followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the acridine ring. The subsequent chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits cytotoxic properties against various cancer cell lines. The mechanism primarily involves DNA intercalation, which disrupts the replication process and induces apoptosis in cancer cells. Studies have shown that derivatives of acridine compounds, including 2-Chloro-N-methyl-7-nitroacridin-9-amine, can effectively inhibit tumor cell proliferation by targeting critical cellular pathways.

Case Studies
Several studies highlight the anticancer potential of this compound:

  • Cytotoxicity Against Melanoma : Research indicated that chloroacridine derivatives possess significant cytotoxicity against melanoma cell lines, with this compound being among those tested. The compound demonstrated promising results in inhibiting cell growth compared to standard chemotherapeutics .
  • In Vitro Studies : In vitro assays involving human lung carcinoma (A549) and breast cancer (MCF-7) cell lines showed that the compound induced apoptosis and cell cycle arrest at G2/M phase, leading to decreased viability of cancer cells .

Antimicrobial Activity

Synthesis and Screening
The compound has been synthesized alongside various derivatives that were screened for antimicrobial activity. The presence of nitro and chloro substituents enhances its interaction with microbial DNA, leading to effective inhibition of bacterial growth.

Biological Activity
The antimicrobial efficacy was tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Modifications at various positions on the acridine scaffold have been shown to influence both anticancer and antimicrobial activities significantly.

CompoundStructural ModificationBiological ActivityReference
This compoundN-methyl substitutionAnticancer activity against A549 and MCF-7
Derivative AAdditional methyl groupEnhanced cytotoxicity against melanoma
Derivative BHydroxyl substitutionIncreased antibacterial activity against MRSA

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.

    Triazoloacridone (C-1305): Investigated for its potential in cancer therapy.

Uniqueness

2-Chloro-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .

Biological Activity

2-Chloro-N-methyl-7-nitroacridin-9-amine is a nitroacridine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound is structurally related to other acridine derivatives known for their anticancer properties, making it a subject of interest for further investigation.

  • Molecular Formula : C10H8ClN3O2
  • Molecular Weight : 239.64 g/mol
  • CAS Number : 56809-18-8

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular targets. The nitro group in the structure can undergo bioreduction to form reactive intermediates, which can lead to DNA damage and apoptosis in cancer cells. This compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, which may contribute to its anticancer effects .

Anticancer Activity

Numerous studies have investigated the anticancer potential of acridine derivatives, including this compound. The following points summarize key findings:

  • Cell Proliferation Inhibition : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. In vitro studies have demonstrated significant reductions in cell viability, with IC50 values typically in the low micromolar range .
  • Apoptosis Induction : The compound has been shown to induce apoptosis through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS). This apoptotic effect is often accompanied by cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .
  • Topoisomerase II Inhibition : As a topoisomerase II inhibitor, this compound disrupts the normal function of this enzyme, leading to DNA strand breaks and subsequent cell death. This mechanism is similar to that of established anticancer agents like etoposide .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, although detailed mechanisms remain to be elucidated .

Research Findings and Case Studies

StudyFindings
MDPI Study (2022)Demonstrated strong cytotoxicity against U937 cells with an IC50 value of 0.90 µM; induced apoptosis via DNA interaction .
Topoisomerase Inhibition StudyShowed effective inhibition of topoisomerase II activity leading to significant antitumor effects in vitro .
Antimicrobial ResearchSuggested potential antibacterial activity, warranting further investigation into its mechanisms and efficacy against specific pathogens.

Properties

CAS No.

56809-18-8

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-chloro-N-methyl-7-nitroacridin-9-amine

InChI

InChI=1S/C14H10ClN3O2/c1-16-14-10-6-8(15)2-4-12(10)17-13-5-3-9(18(19)20)7-11(13)14/h2-7H,1H3,(H,16,17)

InChI Key

GFKWGQBBXLUYMP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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